![molecular formula C8H15NO B14047193 ((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[310]HEXAN-2-YL]METHANOL is a complex organic compound with a unique bicyclic structure This compound is characterized by its three-dimensional arrangement, which includes a nitrogen atom within a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts can also enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, enhancing its binding affinity. Additionally, the nitrogen atom can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL can be compared to other similar compounds, such as:
[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLATE]: This compound has a carboxylate group instead of a hydroxyl group, leading to different reactivity and applications.
[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXANE-2-AMINE]: The presence of an amine group instead of a hydroxyl group alters the compound’s basicity and potential interactions with biological targets.
The uniqueness of [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL lies in its specific combination of functional groups and its three-dimensional structure, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWQEDJUAJEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
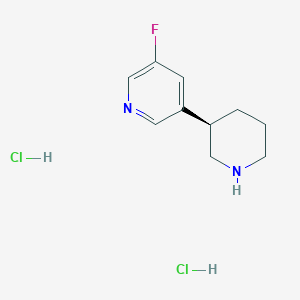
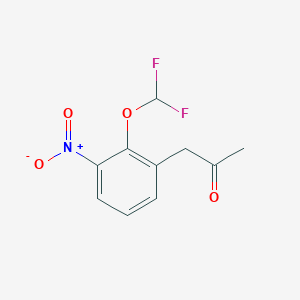



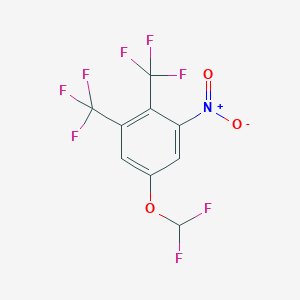




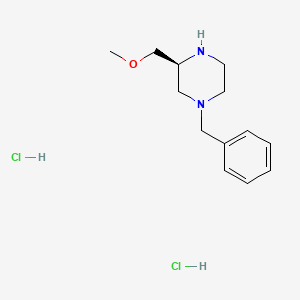
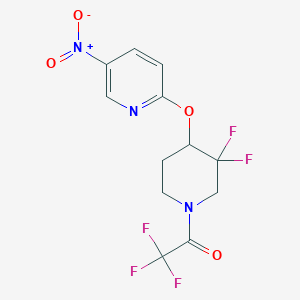

![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
